A Technical Guide to the Physicochemical Properties and Analytical Characterization of 3-Nitrobenzene-1-carbothioamide
A Technical Guide to the Physicochemical Properties and Analytical Characterization of 3-Nitrobenzene-1-carbothioamide
Abstract: This technical guide provides a comprehensive analysis of 3-Nitrobenzene-1-carbothioamide, a molecule of interest in chemical biology and drug discovery. Centered on its fundamental property—the molecular weight—this document explores the theoretical calculation, experimental verification, and contextual significance of this value. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its analytical characterization and its potential role in medicinal chemistry, framed by principles such as Lipinski's Rule of Five.
Introduction
3-Nitrobenzene-1-carbothioamide belongs to a class of organic molecules characterized by a nitroaromatic ring and a thioamide functional group. The presence of the electron-withdrawing nitro group and the versatile thioamide moiety makes it a valuable scaffold in synthetic chemistry and a compound of interest for biological screening. Thioamides, as isosteres of amides, have garnered significant attention in medicinal chemistry for their unique physicochemical properties and biological activities[1]. Understanding the precise molecular weight of this compound is the first and most critical step in its identification, characterization, and application in any research setting. This guide will use the molecular weight of 3-Nitrobenzene-1-carbothioamide as a foundational data point to explore its broader chemical and pharmaceutical properties.
Part 1: Foundational Physicochemical Properties
The identity and purity of a chemical compound are established through its unique set of physicochemical properties. For 3-Nitrobenzene-1-carbothioamide, the molecular weight is the cornerstone of this identity.
Theoretical Molecular Weight and Formula
The molecular formula for 3-Nitrobenzene-1-carbothioamide has been established as C₇H₆N₂O₂S[2]. The molecular weight can be calculated in two ways: the average mass, which is based on the natural isotopic abundance of the elements, and the monoisotopic mass, which is calculated using the mass of the most abundant isotope of each element. For high-accuracy applications like mass spectrometry, the monoisotopic mass is paramount.
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Average Molecular Weight Calculation:
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Carbon (C): 7 × 12.011 = 84.077
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Hydrogen (H): 6 × 1.008 = 6.048
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Nitrogen (N): 2 × 14.007 = 28.014
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Oxygen (O): 2 × 15.999 = 31.998
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Sulfur (S): 1 × 32.06 = 32.06
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Total Average Molecular Weight = 182.197 g/mol (often rounded to 182.2)[2].
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Monoisotopic Mass Calculation:
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¹²C: 7 × 12.000000 = 84.000000
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¹H: 6 × 1.007825 = 6.04695
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¹⁴N: 2 × 14.003074 = 28.006148
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¹⁶O: 2 × 15.994915 = 31.98983
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³²S: 1 × 31.972071 = 31.972071
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Total Monoisotopic Mass = 182.014999 Da
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This distinction is critical. While general chemical suppliers may list the average weight, high-resolution mass spectrometry (HRMS) will resolve the monoisotopic mass and its characteristic isotopic pattern, providing unequivocal confirmation of the elemental composition.
Core Data Summary
The fundamental properties of 3-Nitrobenzene-1-carbothioamide are summarized in the table below for quick reference.
| Property | Value | Source |
| IUPAC Name | 3-nitrobenzenecarbothioamide | N/A |
| CAS Number | 70102-34-0 | [2] |
| Molecular Formula | C₇H₆N₂O₂S | [2] |
| Average Molecular Weight | 182.2 g/mol | [2] |
| Monoisotopic Mass | 182.0150 Da | PubChem CID 3000564 (Isomer)[3] |
Part 2: Experimental Verification and Characterization
Theoretical values must be confirmed through empirical data. The structural confirmation of 3-Nitrobenzene-1-carbothioamide relies on a suite of modern analytical techniques where its molecular weight is a key parameter.
Mass Spectrometry (MS)
Mass spectrometry is the definitive technique for determining the molecular weight of a compound. For a polar molecule like 3-Nitrobenzene-1-carbothioamide, Electrospray Ionization (ESI) is the preferred method.
Causality of Method Selection: ESI is a soft ionization technique that minimizes fragmentation, ensuring the detection of the intact molecular ion. Given the presence of the nitro group and the thioamide's nitrogen and sulfur atoms, the molecule can be readily protonated or deprotonated. ESI in positive ion mode would likely yield the protonated molecule [M+H]⁺ at m/z 183.0228, while negative ion mode could show the deprotonated molecule [M-H]⁻ at m/z 181.0072. The choice of mode depends on the compound's pKa and the mobile phase pH, but both provide a clear path to confirming the molecular mass. The fragmentation pattern in tandem MS (MS/MS) can further confirm the structure, with characteristic losses of the nitro group (NO₂) or parts of the thioamide group[4][5].
Experimental Protocol: ESI-MS Analysis
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Sample Preparation: Prepare a 1 mg/mL stock solution of 3-Nitrobenzene-1-carbothioamide in methanol or acetonitrile. Dilute to a final concentration of 1-10 µg/mL in a 50:50 acetonitrile:water solution containing 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).
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Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
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Infusion: Directly infuse the sample solution at a flow rate of 5-10 µL/min.
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Ion Source Parameters:
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Ionization Mode: ESI Positive and/or Negative
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Capillary Voltage: 3.5-4.5 kV
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Source Temperature: 100-150 °C
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Data Acquisition: Acquire full scan spectra over a mass range of m/z 50-500.
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Validation: The primary validation is the detection of the exact mass of the molecular ion (e.g., [M+H]⁺) within a 5 ppm mass accuracy window of the theoretical value (183.0228).
Nuclear Magnetic Resonance (NMR) Spectroscopy
While MS confirms the molecular weight and elemental formula, NMR spectroscopy elucidates the compound's structural connectivity. For 3-Nitrobenzene-1-carbothioamide (C₇H₆N₂O₂S), ¹H and ¹³C NMR provide a distinct fingerprint.
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¹H NMR: The spectrum would show characteristic signals for the four aromatic protons on the disubstituted benzene ring and exchangeable signals for the two protons of the -NH₂ group of the thioamide. The chemical shifts and coupling patterns of the aromatic protons would confirm the meta (1,3) substitution pattern.
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¹³C NMR: The spectrum would display signals for the seven carbon atoms. The thiocarbonyl carbon (C=S) is particularly diagnostic, appearing significantly downfield (typically >190 ppm)[1][6].
The combined data from MS and NMR provides an unassailable confirmation of both the molecular weight and the precise isomeric structure of the compound.
Part 3: Significance of Molecular Weight in a Research Context
The molecular weight of 182.2 g/mol is not just an identifier; it is a critical parameter that influences the compound's behavior and potential applications, especially in drug discovery.
Lipinski's Rule of Five and "Drug-Likeness"
Developed by Christopher Lipinski, the "Rule of Five" (Ro5) provides a set of guidelines to assess the "drug-likeness" of a compound and its likelihood of being an orally active drug[3][7]. The rule states that poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria:
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Molecular Weight (MW) ≤ 500 Daltons
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Log P (a measure of lipophilicity) ≤ 5
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Hydrogen Bond Donors (N-H, O-H bonds) ≤ 5
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Hydrogen Bond Acceptors (N, O atoms) ≤ 10
Analysis of 3-Nitrobenzene-1-carbothioamide:
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Molecular Weight: 182.2 Da (< 500) - Pass
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Hydrogen Bond Donors: 1 (the -NH₂ group) (< 5) - Pass
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Hydrogen Bond Acceptors: 4 (two O atoms in NO₂, one N atom, and one S atom in the thioamide) (< 10) - Pass
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Log P: The calculated Log P for the isomeric 4-nitrobenzenecarbothioamide is 1.8[3], suggesting the 3-nitro isomer would also have a value well below 5. - Pass
With a molecular weight of 182.2 Da, 3-Nitrobenzene-1-carbothioamide comfortably fits within the Ro5 guidelines, making it an attractive starting point for fragment-based or lead discovery programs[8][9]. Its low molecular weight provides ample scope for chemical modification to optimize potency and selectivity while maintaining favorable pharmacokinetic properties.
Conclusion
The molecular weight of 3-Nitrobenzene-1-carbothioamide, definitively established as 182.2 g/mol (C₇H₆N₂O₂S), is the foundational characteristic that underpins all further scientific inquiry[2]. This value, calculated theoretically and confirmed experimentally through techniques like mass spectrometry, serves as the entry point for comprehensive structural elucidation. Furthermore, in the context of drug discovery and medicinal chemistry, this low molecular weight positions the compound as an excellent candidate for lead generation, fully complying with Lipinski's Rule of Five. This technical guide has demonstrated that from a single, fundamental property, a deep, multi-faceted understanding of a molecule's character and potential can be developed.
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